Carisoprodol is a centrally acting skeletal muscle relaxant. [, , , , , ] It was first introduced in the 1950s for the relief of back pain and muscle spasms. [] Chemically, it is closely related to meprobamate, its primary active metabolite. [, , , , ] While primarily recognized for its muscle relaxant properties, carisoprodol also exhibits weak anticholinergic, antipyretic, and analgesic properties. []
Carisoprodol is a centrally acting muscle relaxant primarily used to relieve muscle spasms and discomfort associated with acute musculoskeletal conditions. It is often prescribed alongside rest, physical therapy, and other treatments. The compound is classified as a Schedule IV controlled substance in the United States due to its potential for abuse and dependence.
Carisoprodol is synthesized from the reaction of 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate. It belongs to the class of medications known as muscle relaxants and acts on the central nervous system to produce its therapeutic effects. The compound's chemical formula is C_12H_24N_2O_4, and it has a molecular weight of 244.34 g/mol.
The synthesis of carisoprodol can be achieved through various methods, with one notable method involving the use of 5-methyl-5-propyl-1,3-dioxane-2-one as a raw material. The process includes:
Carisoprodol's molecular structure features a central dioxane ring that contributes to its pharmacological activity. The structural formula can be represented as follows:
The compound exhibits chirality due to the presence of asymmetric carbon atoms, which may influence its biological activity.
Carisoprodol undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
Carisoprodol exerts its muscle-relaxing effects primarily through modulation of neurotransmitter activity in the central nervous system. It is believed to inhibit polysynaptic reflexes in the spinal cord and brain, leading to reduced muscle tone and alleviation of discomfort associated with muscle spasms. The exact mechanism involves interaction with gamma-aminobutyric acid receptors, enhancing inhibitory neurotransmission .
Carisoprodol possesses several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
Carisoprodol is primarily used in clinical settings for the treatment of muscle spasms associated with acute pain conditions. Its applications extend beyond mere symptomatic relief; it has been studied for potential utility in managing chronic pain syndromes and as an adjunct therapy in rehabilitation settings. Furthermore, analytical methods such as high-performance liquid chromatography have been developed for quantifying carisoprodol in pharmaceutical formulations, ensuring quality control during manufacturing processes .
Carisoprodol directly modulates GABAA receptor function through mechanisms distinct from its metabolic conversion to meprobamate. Electrophysiological studies using whole-cell patch-clamp techniques demonstrate that carisoprodol allosterically potentiates GABA-induced chloride currents in human α1β2γ2 GABAA receptors—the predominant synaptic configuration in the mammalian brain. At clinically relevant concentrations (0.1-1 mM), carisoprodol enhances chloride influx by prolonging channel opening bursts, similar to barbiturates but dissimilar to benzodiazepines. This modulation is picrotoxin-sensitive and occurs without requiring the presence of GABA, indicating partial agonist properties [1] [4].
Table 1: Molecular Actions of Carisoprodol at GABAA Receptors
Mechanism | Experimental Evidence | Receptor Specificity |
---|---|---|
Allosteric potentiation | Increased Cl- currents in α1β2γ2 receptors at EC20 GABA concentrations | α1β2γ2 > ρ1 (homomeric); No activity at glycine α1 receptors |
Direct gating | Picrotoxin-sensitive inward currents in absence of GABA | Specific to GABAA pentamers |
Subunit dependence | No modulation in homomeric ρ1 GABA receptors | Requires γ2-containing receptors |
Notably, carisoprodol's efficacy exceeds that of meprobamate in both allosteric modulation and direct gating. At millimolar concentrations, carisoprodol generates currents ~200% larger than equimolar meprobamate, suggesting its primary metabolite is not solely responsible for GABAergic effects [1].
Carisoprodol’s binding site overlaps with barbiturate pockets at β-α subunit interfaces in the transmembrane domain. This interaction stabilizes the open-channel conformation independently of the benzodiazepine site, as evidenced by insensitivity to flumazenil blockade in drug discrimination studies. Mutagenesis studies on ρ1(W328M) subunits confirm barbiturate-like binding kinetics, where tryptophan-to-methionine mutations confer sensitivity absent in wild-type receptors [4] [7].
In vivo studies corroborate carisoprodol’s barbiturate-mimetic profile. Rodents administered carisoprodol (100-200 mg/kg IP) exhibit locomotor depression within 8-12 minutes—faster than meprobamate’s onset. Bemegride, a barbiturate antagonist, reverses carisoprodol-induced ataxia, while flumazenil does not. Drug discrimination assays show complete substitution with pentobarbital but only partial substitution with benzodiazepines, confirming mechanistic divergence [1] [4].
Beyond GABAA modulation, carisoprodol inhibits polysynaptic reflexes through interneuron depression in the spinal cord and brainstem. The drug suppresses glutamate-mediated excitatory transmission in the descending reticular formation—a key regulator of spinal motor neuron activity. This reduces fusimotor-driven muscle tone without direct neuromuscular junction effects [1] [3].
Table 2: CNS Targets for Carisoprodol-Mediated Interneuronal Modulation
Neuroanatomical Site | Functional Effect | Receptor Involvement |
---|---|---|
Descending reticular formation | ↓ Excitatory transmission to α-motor neurons | GABAA-α3 (extrasynaptic) |
Spinal cord interneurons | ↓ Polysynaptic reflex arcs; ↑ presynaptic inhibition | GABAA-α2/δ subunits |
Substantia nigra pars reticulata | Alters basal ganglia output to thalamocortical pathways | GABAA-α1βγ2 (synaptic); α4βδ (tonic) |
Region-specific GABAA receptor subtypes mediate these effects. In the spinal cord, α2-containing receptors dominate presynaptic inhibition, while δ-subunit-containing extrasynaptic receptors in the reticular formation enable tonic inhibition. Carisoprodol’s lipophilicity (logP 2.5) facilitates blood-brain barrier penetration, concentrating in these regions at levels 3× plasma concentrations [1] [3].
Carisoprodol undergoes hepatic N-dealkylation primarily via CYP2C19 to form meprobamate. Pharmacogenetic studies reveal 4× lower carisoprodol clearance in CYP2C19 poor metabolizers, leading to prolonged exposure. Paradoxically, these individuals show reduced meprobamate formation yet experience enhanced sedation, suggesting carisoprodol itself contributes significantly to CNS effects [7].
Table 3: Neuropharmacological Comparison of Carisoprodol and Meprobamate
Parameter | Carisoprodol | Meprobamate |
---|---|---|
GABAA direct gating EC50 | 78 µM (α1β2γ2) | >300 µM (α1β2γ2) |
Allosteric potentiation | 180% of baseline Cl- current at 100 µM | 120% of baseline Cl- current at 100 µM |
Behavioral onset (rodents) | 8-12 min | 20-30 min |
Primary molecular target | Barbiturate site (β-α interface) | Benzodiazepine-like site (α-γ interface) |
While both compounds exhibit sedative properties, carisoprodol uniquely induces agitation and bizarre movements in overdose—effects not seen with meprobamate. Electrophysiologically, carisoprodol prolongs GABAA burst duration 2× longer than meprobamate at equivalent concentrations. Drug discrimination studies in carisoprodol-trained rats show only partial substitution with meprobamate (60-70%), indicating non-identical receptor interactions [1] [6].
Human pharmacodynamic studies using electromyography (EMG) and dynamometry demonstrate that carisoprodol’s muscle relaxant effects peak at 1.5 hours post-dose—prior to significant meprobamate accumulation. Psychomotor impairment correlates better with carisoprodol concentrations (r=0.82) than meprobamate (r=0.54), confirming parent compound activity [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7